Bienvenue dans la boutique en ligne BenchChem!

GSM-1

Alzheimer's disease γ‑secretase modulation Aβ42 lowering

GSM-1 is a second-generation γ-secretase modulator (GSM) that directly binds PS1-TMD1, selectively lowering pathogenic Aβ42 (~70–80%) while increasing Aβ38 without altering Aβ40 or impairing Notch signaling. Unlike first-generation NSAID-based GSMs requiring >100 µM or pan-inhibitors like semagacestat that cause Notch-related toxicities, GSM-1 achieves sub-μM potency (IC₅₀=0.348 µM) and robust in vivo primate CNS target engagement at 30 mg/kg p.o. The unique Aβ38/Aβ42 modulation signature makes it the tool compound of choice for dissecting γ-secretase processivity. Verify PS1 L166P mutant responsiveness before use.

Molecular Formula C26H31ClF3NO2
Molecular Weight 482.0 g/mol
CAS No. 884600-68-4
Cat. No. B607887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSM-1
CAS884600-68-4
SynonymsGSM-1;  GSM 1 (enzyme modulator);  J2.559.799K;  gamma Secretase modulator 1; 
Molecular FormulaC26H31ClF3NO2
Molecular Weight482.0 g/mol
Structural Identifiers
SMILESCC(C)CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O
InChIInChI=1S/C26H31ClF3NO2/c1-17(2)3-12-23(19-6-10-22(27)11-7-19)31-14-13-18(16-25(32)33)15-24(31)20-4-8-21(9-5-20)26(28,29)30/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,32,33)/t18-,23-,24+/m1/s1
InChIKeyVMVWLAPASRQXFL-QFWMQHCXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSM-1 (CAS 884600-68-4) Baseline Characterization: A Second‑Generation γ‑Secretase Modulator for Aβ42‑Lowering Research


GSM-1 (CAS 884600-68-4) is a small-molecule γ‑secretase modulator (GSM) belonging to the phenylpiperidine‑acetic acid chemical class . It acts as a second‑generation GSM that directly and allosterically targets the transmembrane domain 1 (TMD1) of presenilin‑1 (PS1), the catalytic subunit of the γ‑secretase complex [1]. Unlike γ‑secretase inhibitors (GSIs) that broadly block the enzyme, GSM-1 selectively lowers pathogenic amyloid‑β 42 (Aβ42) production while increasing shorter, less amyloidogenic Aβ38 species, thereby preserving essential Notch signaling [2].

Why Generic Substitution Fails: Differentiating GSM-1 from First‑Generation GSMs and γ‑Secretase Inhibitors in Alzheimer's Disease Research


Generic substitution among γ‑secretase‑targeting compounds is scientifically unsound because distinct molecular classes exhibit profoundly different mechanisms, potency, and selectivity profiles. First‑generation NSAID‑based GSMs (e.g., ibuprofen, sulindac sulfide) require concentrations exceeding 100 µM to lower Aβ42 and fail to demonstrate activity in non‑human primates or humans at therapeutic doses [1]. In contrast, GSM-1 displays sub‑micromolar potency and robust in vivo efficacy in primates [2]. Furthermore, γ‑secretase inhibitors (GSIs) such as semagacestat indiscriminately block all γ‑secretase cleavages—including Notch processing—leading to dose‑limiting toxicities that halted clinical development [3]. GSM‑1 selectively modulates only the γ‑site cleavage of APP without impairing ε‑site processing or Notch signaling, a mechanistic distinction that directly impacts experimental interpretation and therapeutic window [4].

GSM-1 Quantitative Evidence Guide: Head‑to‑Head Comparisons with Clinical‑Stage GSMs and GSIs


Cellular Aβ42 Lowering Potency: GSM‑1 Demonstrates Superior Efficacy to First‑Generation GSMs but Lower Potency than Advanced‑Stage Candidates

In cell‑based assays, GSM‑1 reduces Aβ42 production with an IC50 of 0.348 µM, representing a >280‑fold improvement in potency compared to the first‑generation NSAID‑type GSM sulindac sulfide (IC50 ~100 µM) . However, GSM‑1 is approximately 50‑fold less potent than the advanced clinical‑stage GSM BPN‑15606, which exhibits an Aβ42 IC50 of 7 nM in SHSY5Y neuroblastoma cells , and approximately 17‑fold less potent than BMS‑932481 (Aβ42 IC50 = 6.6 nM) . Notably, GSM‑1 maintains robust Aβ42 lowering (70–80% reduction) across wild‑type APP and all phenylalanine‑substituted mutants, including the V44F mutant that produces minimal basal Aβ42, demonstrating broad efficacy against structurally diverse APP substrates [1].

Alzheimer's disease γ‑secretase modulation Aβ42 lowering

In Vivo Aβ42/Aβ40 Ratio Reduction in Non‑Human Primates: GSM‑1 Demonstrates Robust CNS Target Engagement Superior to Ibuprofen

Following a single 30 mg/kg oral dose in cynomolgus monkeys, GSM‑1 reduced the plasma Aβ42/Aβ40 ratio to 60% of baseline and lowered the CSF Aβ42/total Aβ ratio to 65% of baseline [1]. In stark contrast, ibuprofen—a first‑generation NSAID‑type GSM—produced no significant change in Aβ levels in either non‑human primates (100 mg/kg) or human volunteers (800 mg intravenous dose) under identical experimental conditions [1]. This direct head‑to‑head comparison in the same study establishes that GSM‑1 possesses tangible in vivo GSM activity in a translationally relevant primate model, whereas the hypothesized GSM activity of ibuprofen is not demonstrable in vivo.

In vivo pharmacology non‑human primate Aβ42/Aβ40 ratio

Notch‑Sparing Selectivity: GSM‑1 Preserves Notch Signaling Unlike γ‑Secretase Inhibitors

In cell‑free assays using highly purified γ‑secretase, GSM‑1 at concentrations up to 10 µM does not alter the production of Notch intracellular domain (NICD), the active signaling fragment of Notch [1]. This contrasts with γ‑secretase inhibitors (GSIs) such as semagacestat (LY450139), which inhibit Notch processing with an IC50 comparable to its Aβ42 inhibitory activity (Notch IC50 ~14 nM vs Aβ42 IC50 = 10.9 nM) . Similarly, avagacestat (BMS‑708163), despite being described as “Notch‑sparing,” exhibits only a 190‑fold selectivity window (Aβ40 IC50 = 0.30 nM; Notch IC50 ~58 nM), which proved insufficient to avoid gastrointestinal and immunological toxicities in clinical trials [2]. The preservation of Notch processing by GSM‑1 is a class‑defining feature of GSMs and a key differentiator from GSIs.

Notch signaling mechanism‑based toxicity γ‑secretase selectivity

Aβ38 Upregulation as a Pharmacodynamic Signature: GSM‑1 Shifts APP Processing Toward Shorter, Non‑Amyloidogenic Peptides

GSM‑1 treatment produces a characteristic shift in the γ‑secretase cleavage profile: it decreases Aβ42 while concomitantly increasing Aβ38 levels, without altering total Aβ production (Aβ38 + Aβ40 + Aβ42) . This processivity shift distinguishes GSMs from γ‑secretase inhibitors (GSIs), which reduce all Aβ species non‑selectively . In wild‑type APP‑expressing cells, GSM‑1 increases Aβ38 by 70–80%, providing a robust pharmacodynamic biomarker for target engagement [1]. The Aβ38/Aβ42 ratio shift is also observed in the presence of FAD‑associated APP mutations (T714I, V715A, V717F, L723P), where 10 µM GSM‑1 strongly increases Aβ38/40 ratios and decreases Aβ42/40 ratios across all tested mutants [2].

Aβ38 γ‑secretase processivity pharmacodynamic biomarker

Efficacy Against Pathogenic Presenilin‑1 Mutants: GSM‑1 Overcomes Resistance Observed with First‑Generation GSMs

Many pathogenic presenilin‑1 (PS1) mutations confer resistance to first‑generation NSAID‑type GSMs such as sulindac sulfide [1]. In a systematic analysis of PS1 mutants, GSM‑1 effectively lowered Aβ42 production for the majority of tested pathogenic mutations, including those unresponsive to sulindac sulfide [1]. However, the aggressive PS1 L166P mutation exhibited resistance to GSM‑1, identifying Leu‑166 as a critical residue governing GSM‑1 responsiveness [1]. Notably, GSM‑1‑responsive and ‑resistant PS mutants displayed similar sensitivity profiles toward other potent second‑generation GSMs of different structural classes (e.g., E2012), suggesting that the GSM‑1 response pattern can inform broader structure‑activity relationships [1].

Presenilin‑1 mutations familial Alzheimer's disease mutant‑selective pharmacology

Mechanistic Differentiation: GSM‑1 Binds PS1‑NTF TMD1 Whereas Imidazole GSMs (E2012) Target a Distinct Site

Photoaffinity labeling studies using a GSM‑1‑derived probe demonstrate that GSM‑1 directly and specifically binds to the N‑terminal fragment (NTF) of presenilin‑1 (PS1), within transmembrane domain 1 (TMD1) [1]. This binding site is distinct from the active site targeted by γ‑secretase inhibitors (transition‑state analogues) and from the binding site of imidazole‑based GSMs such as E2012, which also target PS1 but produce different Aβ modulation profiles [2]. GSM‑1 selectively affects Aβ38 and Aβ42 production without altering Aβ40 or ε‑site cleavage, whereas E2012 and related bridged aromatic GSMs modulate Aβ37, Aβ38, Aβ40, and Aβ42 [2]. This mechanistic divergence underscores that not all second‑generation GSMs are pharmacologically interchangeable.

Allosteric modulation binding site photoaffinity labeling

GSM-1 (884600-68-4) Optimal Application Scenarios in Alzheimer's Disease Research


Mechanistic Studies of γ‑Secretase Processivity and Aβ38‑Selective Modulation

GSM‑1 is the tool compound of choice for experiments requiring selective elevation of Aβ38 without altering Aβ40 production. Its unique modulation profile—increasing Aβ38 by 70–80% while leaving Aβ40 unchanged—enables precise dissection of γ‑secretase processivity mechanisms [1]. Researchers should utilize GSM‑1 at 0.5–10 µM in cell‑based assays and monitor Aβ38/Aβ42 ratios as a quantitative readout of target engagement. This application is particularly suited for studies investigating the structural determinants of γ‑site cleavage fidelity.

In Vivo Target Engagement Studies in Non‑Human Primates Requiring Validated Central Activity

GSM‑1 is uniquely validated for in vivo pharmacology in translationally relevant primate models. A single 30 mg/kg oral dose reduces CSF Aβ42/total Aβ ratios to 65% of baseline, providing robust central target engagement [2]. Unlike ibuprofen, which fails to demonstrate any in vivo GSM activity, GSM‑1 serves as a reliable positive control for primate studies evaluating CNS Aβ modulation [2]. This application is critical for preclinical programs transitioning from rodent models to higher‑order species.

Notch‑Sparing γ‑Secretase Pharmacology in Cellular Systems Where GSI Toxicity Confounds Interpretation

For experiments requiring modulation of APP processing without confounding effects on Notch signaling, GSM‑1 is the preferred pharmacological agent. At concentrations up to 10 µM, GSM‑1 does not alter NICD production, whereas GSIs such as semagacestat and avagacestat inhibit Notch processing at therapeutically relevant concentrations [3]. This property makes GSM‑1 essential for studies evaluating the functional consequences of selective Aβ modulation in Notch‑dependent cellular contexts, including stem cell differentiation, T‑cell development, and intestinal epithelial homeostasis.

Positive Control for Second‑Generation GSM Activity in APP‑Mutant but Not PS1 L166P Models

GSM‑1 reliably lowers Aβ42 in wild‑type APP and most FAD‑associated APP mutant backgrounds, as well as in the majority of PS1 mutant models [4]. However, researchers must verify that their PS1 mutant of interest is GSM‑1‑responsive; the aggressive L166P mutation confers complete resistance [4]. For models confirmed to be responsive, GSM‑1 provides a well‑characterized positive control for benchmarking novel GSMs or evaluating combination therapies. For L166P‑containing models, alternative second‑generation GSMs (e.g., E2012) should be employed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSM-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.